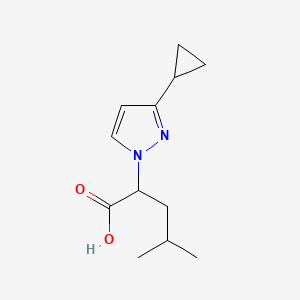
N'1,N'6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is a chemical compound with the molecular formula C24H34N4O6S2 and a molecular weight of 538.68 g/mol. This compound is primarily used in scientific research and exhibits interesting properties such as thermal stability and self-assembly behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can be synthesized through a condensation reaction between 1,6-dihydrazidehexane and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide has several scientific research applications:
Material Science: Due to its thermal stability and self-assembly behavior, it is used in the development of supramolecular assemblies such as nanofibers and vesicles
Medicinal Chemistry: It has been investigated for its potential antibacterial and antifungal properties. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other derivatives.
Wirkmechanismus
The exact mechanism of action of N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, potentially disrupting cell membranes or interfering with enzyme activity . Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl Hydrazones: These compounds share the 2,4,6-trimethylbenzenesulfonyl group and exhibit similar antibacterial activity.
N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide: This compound has similar structural features and is used in similar applications.
Uniqueness
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is unique due to its specific combination of thermal stability, self-assembly behavior, and potential biological activity. Its ability to form supramolecular assemblies sets it apart from other similar compounds, making it a valuable material for various scientific research applications.
Eigenschaften
IUPAC Name |
1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S2/c1-15-11-17(3)23(18(4)12-15)35(31,32)27-25-21(29)9-7-8-10-22(30)26-28-36(33,34)24-19(5)13-16(2)14-20(24)6/h11-14,27-28H,7-10H2,1-6H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOUVSAJWLYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=O)CCCCC(=O)NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Tert-butyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2572201.png)

![2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2572206.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)

![2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2572209.png)





![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)
